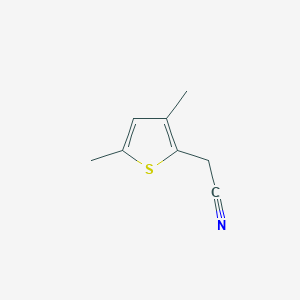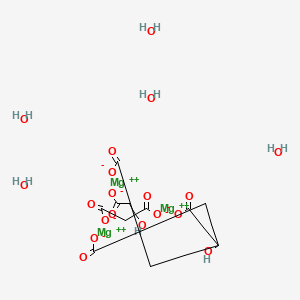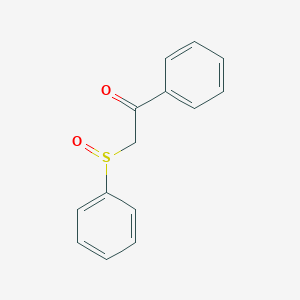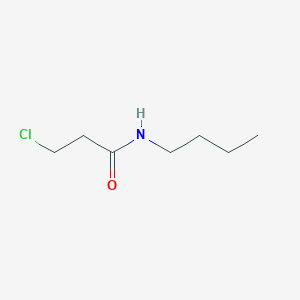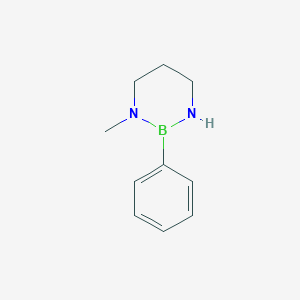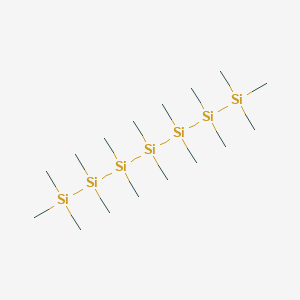
2-Phenylethyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylethyl thiocyanate is an organic compound characterized by the presence of a phenylethyl group attached to a thiocyanate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Phenylethyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-phenylethylamine with thiophosgene, resulting in the formation of the desired thiocyanate compound . Another method includes the use of phenyl isothiocyanate and corresponding amines under mild conditions with dimethylbenzene as a solvent . This method is advantageous due to its low toxicity, low cost, and high yield.
Industrial Production Methods: Industrial production of this compound often employs the reaction of alkyl halides with ammonium thiocyanate in polyethylene glycol as a reaction medium . This eco-friendly method ensures high yields without the formation of isothiocyanates as by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiocyanate group into other functional groups, such as sulfonates.
Reduction: The thiocyanate group can be reduced to form thiols.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products:
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Thiols and related compounds.
Substitution: Various substituted phenylethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenylethyl thiocyanate has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: It is used in studies related to enzyme inhibition and protein modification.
Medicine: Research has explored its potential as an anticancer and antimicrobial agent.
Industry: It is utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Phenylethyl thiocyanate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to active sites or modifying protein structures . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Phenylethyl isothiocyanate: Known for its bioactive properties, including antioxidant and anticancer activities.
Phenylethylamine: A central nervous system stimulant with applications in medicinal chemistry.
Uniqueness: 2-Phenylethyl thiocyanate is unique due to its specific thiocyanate functional group, which imparts distinct chemical reactivity and biological activity compared to its isothiocyanate and amine counterparts.
Eigenschaften
CAS-Nummer |
5654-72-8 |
|---|---|
Molekularformel |
C9H9NS |
Molekulargewicht |
163.24 g/mol |
IUPAC-Name |
2-phenylethyl thiocyanate |
InChI |
InChI=1S/C9H9NS/c10-8-11-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2 |
InChI-Schlüssel |
HUKWNFVGBRDJIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



-lambda~5~-phosphane](/img/structure/B14729354.png)
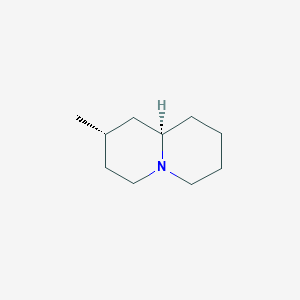
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)
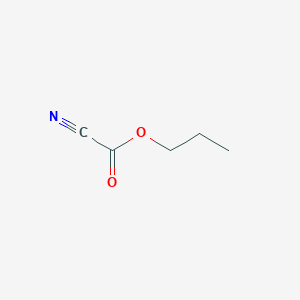
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)

